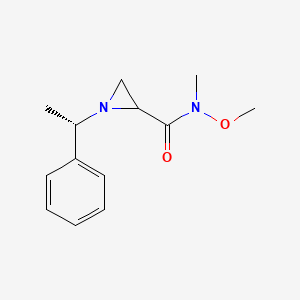

(R)-N-Methoxy-N-methyl-1-((S)-1-phenylethyl)aziridine-2-carboxamide

Description

(R)-N-Methoxy-N-methyl-1-((S)-1-phenylethyl)aziridine-2-carboxamide is a chiral aziridine derivative characterized by a three-membered heterocyclic ring (aziridine) substituted with a methoxy-methyl amide group and an (S)-configured 1-phenylethyl side chain. Its stereochemical complexity arises from the (R)-configuration at the aziridine carboxamide position and the (S)-configuration of the phenylethyl group, making it a valuable intermediate in asymmetric synthesis.

This compound is synthesized via Grignard reactions, where a THF solution of the aziridine carboxamide precursor reacts with magnesium and 1-(bromomethyl)-4-octylbenzene under reflux to yield the target product in 80% yield after purification . Its structural rigidity and stereochemistry enable applications in medicinal chemistry, particularly as a precursor for bioactive molecules like sphingosine kinase inhibitors . The methoxy-methyl amide moiety acts as a Weinreb amide, facilitating ketone synthesis through nucleophilic additions, a feature exploited in drug development (e.g., intermediates for (R,R)-formoterol and (R)-tamsulosin) .

Properties

Molecular Formula |

C13H18N2O2 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

N-methoxy-N-methyl-1-[(1S)-1-phenylethyl]aziridine-2-carboxamide |

InChI |

InChI=1S/C13H18N2O2/c1-10(11-7-5-4-6-8-11)15-9-12(15)13(16)14(2)17-3/h4-8,10,12H,9H2,1-3H3/t10-,12?,15?/m0/s1 |

InChI Key |

DWNPWBWBFZVXEW-VLRKGOCCSA-N |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)N2CC2C(=O)N(C)OC |

Canonical SMILES |

CC(C1=CC=CC=C1)N2CC2C(=O)N(C)OC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of (R)-N-Methoxy-N-methyl-1-((S)-1-phenylethyl)aziridine-2-carboxamide

General Synthetic Strategy

The synthesis typically begins with chiral aziridine-2-carboxylate precursors, followed by functional group transformations to introduce the N-methoxy-N-methyl carboxamide moiety. The key steps include:

- Formation of chiral aziridine ring systems with defined stereochemistry.

- Conversion of aziridine carboxylates to Weinreb amides.

- Subsequent nucleophilic additions or ring modifications to yield the target compound.

Stepwise Preparation Protocol

Preparation of Chiral Aziridine-2-carboxylate Intermediate

- Starting from (2R)-aziridine-2-carboxylates, chiral aziridine derivatives such as (E)-methyl 3-((S)-1-((R)-1-phenylethyl)aziridin-2-yl)acrylate are synthesized via Swern oxidation of the corresponding aziridinylmethanol, followed by Wittig olefination to extend the carbon chain. This step achieves an 82% yield with a cis:trans isomer ratio of 88:12, indicating high stereoselectivity (Scheme 3 in).

Saturation and Conversion to Weinreb Amide

- The olefinic intermediate is saturated using 2-nitrobenzenesulfonylhydrazide (NBSH), yielding a saturated methyl ester in 95% yield.

- The methyl ester is then converted to the Weinreb amide by reaction with N,O-dimethylhydroxylamine hydrochloride under standard conditions, facilitating subsequent nucleophilic additions (,).

Formation of the Target Aziridine Carboxamide

- The Weinreb amide intermediate is reacted with organometallic reagents such as n-butylmagnesium chloride or 4-pentenylmagnesium bromide in dry tetrahydrofuran (THF) at 0°C to room temperature. This step introduces the desired side chain, yielding γ-aziridinyl ketones in approximately 80% yield ().

- The resulting ketone undergoes regioselective aziridine ring-opening reactions under acidic conditions (e.g., trifluoroacetic acid in acetone/water mixtures) to afford hydroxy-opened products with high yields (up to 90%) ().

Purification

Representative Experimental Procedure

| Step | Reagents & Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| 1 | Swern oxidation of ((R)-1-((R)-1-phenylethyl)aziridin-2-yl)methanol | (E)-methyl 3-((S)-1-((R)-1-phenylethyl)aziridin-2-yl)acrylate | 82% | cis:trans = 88:12 |

| 2 | Saturation with 2-nitrobenzenesulfonylhydrazide (NBSH) | Saturated methyl ester | 95% | 12 h reaction at room temp |

| 3 | Conversion to Weinreb amide with N,O-dimethylhydroxylamine hydrochloride | Weinreb amide intermediate | ~78-80% | Dry THF, 0°C |

| 4 | Reaction with n-butylmagnesium chloride in THF | γ-Aziridinyl ketone | 80% | 0°C to room temp, 30 min |

| 5 | Regioselective ring opening with trifluoroacetic acid (TFA) in acetone/water | Hydroxy-opened product | 90% | Room temp, 4 h |

| 6 | Purification by silica gel chromatography | Pure this compound | - | TLC monitoring |

Analytical and Structural Confirmation

- Optical rotation measurements confirm stereochemical purity, e.g., $$[\alpha]_D = +58.3$$ for certain intermediates ().

- Nuclear Magnetic Resonance (NMR) data, including ^1H NMR spectra, show characteristic chemical shifts consistent with the aziridine ring and substituents ().

- Thin-layer chromatography (TLC) is used to monitor reaction progress and purity, with typical Rf values reported for different solvents ().

- Column chromatography purification ensures isolation of diastereomerically pure compounds.

Additional Notes from Patent Literature

- Patent WO2006004359A1 describes the preparation of the enantiomeric compound (S)-N-methoxy-N-methyl-1-((R)-1-phenylethyl)aziridine-2-carboxamide via column chromatography purification following reaction sequences involving palladium hydroxide-catalyzed hydrogenation and acid-catalyzed ring transformations ().

- The patent outlines conditions such as reflux in pyrrolidine and extractions with ethyl acetate to obtain intermediates with high purity.

- These methods complement the academic synthetic routes and provide industrially scalable options for obtaining the compound.

Summary of Key Research Findings

- The preparation of this compound involves multi-step synthesis starting from chiral aziridine-2-carboxylates.

- Swern oxidation, Wittig olefination, saturation, and Weinreb amide formation are crucial steps.

- Organometallic addition and regioselective ring-opening under acidic conditions yield the target compound with high stereoselectivity and yields ranging from 78% to 95%.

- Purification by column chromatography and thorough analytical characterization ensure the compound's structural and stereochemical integrity.

Chemical Reactions Analysis

®-N-Methoxy-N-methyl-1-((S)-1-phenylethyl)aziridine-2-carboxamide undergoes various chemical reactions, including nucleophilic ring-opening reactions. These reactions can occur with N-, O-, and S-nucleophiles . The reactivity of aziridines is primarily due to the high strain energy of the three-membered ring, which makes them highly reactive towards nucleophiles . Common reagents used in these reactions include amines, alcohols, and thiols. The major products formed from these reactions are typically alkylated derivatives .

Scientific Research Applications

This compound has several scientific research applications. In medicinal chemistry, aziridine derivatives have been explored for their anticancer properties . ®-N-Methoxy-N-methyl-1-((S)-1-phenylethyl)aziridine-2-carboxamide, in particular, has shown potential as an immunomodulatory agent . It has also been investigated as an inhibitor of protein disulfide isomerases, which are enzymes involved in the folding of proteins in the endoplasmic reticulum . Additionally, aziridine derivatives are valuable building blocks in organic synthesis, serving as precursors for the synthesis of various nitrogen-containing compounds .

Mechanism of Action

The mechanism of action of ®-N-Methoxy-N-methyl-1-((S)-1-phenylethyl)aziridine-2-carboxamide involves the inhibition of extracellular cysteine-containing proteins of cancer cells . The compound selectively alkylates thiol groups on the surface proteins of cancer cells, leading to the inhibition of protein disulfide isomerases . This inhibition disrupts the proper folding of proteins, ultimately affecting the survival and proliferation of cancer cells .

Comparison with Similar Compounds

Research Findings and Implications

- Stereoselectivity : The (R/S)-1-phenylethyl group’s configuration dictates reactivity. For example, (S)-configured phenylethyl groups in the target compound enhance chiral induction in ketone synthesis, unlike (R)-configured analogues in boronic acids .

- Reactivity Trade-offs : Aziridine’s ring strain enables nucleophilic additions but makes the compound susceptible to ring-opening under acidic conditions, limiting its utility compared to stable phosphonate derivatives .

Biological Activity

(R)-N-Methoxy-N-methyl-1-((S)-1-phenylethyl)aziridine-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the realm of anticancer research. This article explores its synthesis, biological activity, and potential therapeutic applications, supported by recent research findings and case studies.

Synthesis of this compound

The synthesis of aziridine derivatives typically involves the ring-opening reactions of aziridines under various conditions. For instance, the compound can be synthesized from chiral aziridine-2-carboxylates through a series of reactions including Swern oxidation and subsequent transformations involving Grignard reagents .

Anticancer Properties

Recent studies have demonstrated that this compound exhibits notable anticancer activity . The compound has been shown to inhibit cell viability in various cancer cell lines, including human cervical carcinoma (HeLa) and endometrial adenocarcinoma (Ishikawa) cells.

Key Findings:

- IC50 Values: The compound displayed IC50 values comparable to established chemotherapeutic agents like cisplatin, indicating its potential as an anticancer drug. Specifically, IC50 values were reported at 6.4 µM for HeLa cells and 4.6 µM for Ishikawa cells .

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 6.4 |

| Ishikawa | 4.6 |

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Cell Cycle Arrest: The compound induces cell cycle arrest predominantly in the S phase, reducing the number of cells in the G1 phase, which is critical for DNA replication .

- Apoptosis Induction: Increased levels of reactive oxygen species (ROS) were observed, suggesting that the compound may promote apoptosis through oxidative stress mechanisms .

Additional Biological Activities

Beyond its anticancer properties, aziridine derivatives are known for their diverse biological activities:

- Antimicrobial Activity: Some studies have indicated that aziridine compounds can exhibit antimicrobial properties, making them candidates for further exploration in treating infections .

- Protein Disulphide Isomerase Inhibition: Certain derivatives have shown promise as inhibitors of protein disulphide isomerase (PDI), which is implicated in various diseases including cancer .

Case Studies and Research Findings

Several case studies highlight the efficacy of aziridine derivatives in preclinical models:

- Study on Anticancer Activity: A comparative analysis was conducted on various aziridine derivatives where this compound exhibited superior activity against HeLa and Ishikawa cells compared to other tested compounds.

- Mechanistic Insights: Research utilizing flow cytometry and cell viability assays confirmed that the compound's mechanism involved both cell cycle disruption and apoptosis induction, reinforcing its potential therapeutic application in oncology .

Q & A

Basic: What are the recommended synthetic routes for this aziridine carboxamide?

Answer:

Enantioselective synthesis is critical due to the compound’s stereochemistry. Methods include:

- Chiral auxiliary-assisted synthesis : Use (S)-1-phenylethylamine as a chiral building block to control stereochemistry at the aziridine ring and phenylethyl substituent .

- Ring-opening strategies : React N-methoxy-N-methylamide precursors with epoxides or aziridine intermediates under controlled conditions .

- Validation : Monitor enantiomeric purity via chiral HPLC or ¹H/¹³C NMR spectroscopy .

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

- Storage : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation .

- Handling : Use gloveboxes or Schlenk lines for moisture-sensitive reactions. Avoid prolonged exposure to ambient conditions .

- Stability testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS to identify degradation products .

Advanced: How does stereochemistry influence biological activity?

Answer:

- Comparative assays : Test (R,S) and (S,R) diastereomers in in vitro models (e.g., cancer cell lines) to assess cytotoxicity differences .

- Structural analysis : Use X-ray crystallography to correlate absolute configuration with activity. For example, the (S)-phenylethyl group may enhance binding to hydrophobic enzyme pockets .

Advanced: What analytical techniques confirm structure and purity?

Answer:

- Chiral purity : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) to resolve enantiomers .

- Structural confirmation : 2D NMR (COSY, NOESY) to verify aziridine ring geometry and substituent orientation .

- Mass spectrometry : High-resolution ESI-MS to validate molecular weight and detect impurities .

Basic: What safety precautions are essential during experimentation?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and handling .

- Spill management : Collect solid residues with vacuum dust collectors; avoid dry sweeping to prevent aerosolization .

- Waste disposal : Neutralize aziridine derivatives with aqueous sodium bisulfite before disposal .

Advanced: How to resolve contradictions in reported biological data?

Answer:

- Reproducibility checks : Standardize assay conditions (e.g., cell line passage number, serum-free media) to minimize variability .

- Purity verification : Re-test compound batches using orthogonal methods (e.g., elemental analysis vs. HPLC) to rule out impurity-driven artifacts .

Advanced: What computational methods predict reactivity or binding modes?

Answer:

- Density Functional Theory (DFT) : Model aziridine ring-opening energetics to predict nucleophilic attack sites .

- Molecular docking : Simulate interactions with biological targets (e.g., kinases) using software like AutoDock Vina .

Basic: What intermediates are critical in synthesis?

Answer:

- Chiral aziridine precursors : (S)-1-Phenylethylaziridine derivatives for stereochemical control .

- Protected carboxamides : N-Methoxy-N-methylamide groups to prevent undesired side reactions during coupling .

Advanced: How to design derivatives for improved pharmacological properties?

Answer:

- Structure-Activity Relationship (SAR) : Modify the phenylethyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance metabolic stability .

- Prodrug strategies : Introduce hydrolyzable esters at the carboxamide to improve bioavailability .

Advanced: What are key degradation pathways under stress conditions?

Answer:

- Hydrolysis : Aziridine ring-opening in aqueous acidic/basic conditions, forming diamino alcohol derivatives .

- Oxidation : Methoxy group degradation to formaldehyde under UV light; monitor via GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.